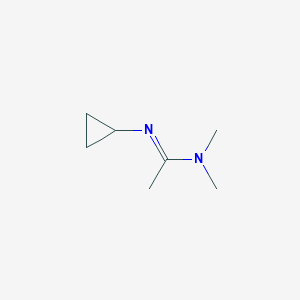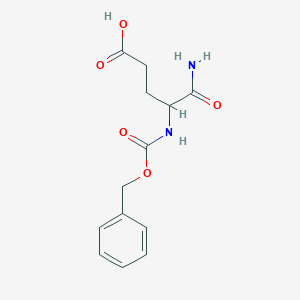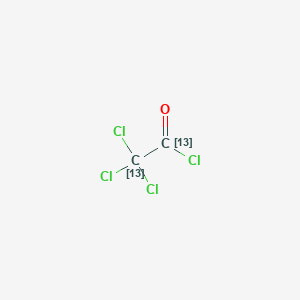
Trichloroacetyl Chloride-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Trichloroacetyl Chloride-13C2 can be understood by examining the synthesis of similar compounds. For instance, trichloromethyl chloroformate, also known as "diphosgene," is synthesized and studied for its conformational properties in both gaseous and condensed phases . Similarly, the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of AlCl3 leads to the formation of a trichlorobut-en-one compound . These studies suggest that trichloroacetyl chloride derivatives can be synthesized through various chlorination reactions and the use of catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to Trichloroacetyl Chloride-13C2 can be analyzed through spectroscopy and electron diffraction. For example, the microwave spectrum of isotopic species of acetyl chloride provides insights into the internal rotation and chlorine nuclear quadrupole coupling constants, which are indicative of the bond character within the molecule . The structure and conformation of dichloroacetyl chloride have been determined by gas-phase electron diffraction, revealing the existence of syn and gauche conformers . These findings can be extrapolated to understand the molecular structure of Trichloroacetyl Chloride-13C2.
Chemical Reactions Analysis
The chemical reactivity of trichloroacetyl chloride derivatives is highlighted in several studies. Trichloromethanesulfonyl chloride, a related compound, is used for the α-chlorination of aldehydes, showcasing its efficiency as a chlorinating reagent . Trityl chloride, another related compound, is used as a catalyst in the synthesis of various heterocyclic compounds, indicating its role in promoting reactions through the in situ generation of carbocations . These studies provide a basis for understanding the types of chemical reactions that Trichloroacetyl Chloride-13C2 might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichloroacetyl chloride derivatives can be deduced from the properties of similar compounds. For instance, the conformational properties of trichloromethyl chloroformate have been studied, and its structure has been determined by X-ray diffraction . The gas-phase structures of trifluoroacetyl chloride and chlorodifluoroacetyl chloride have been determined by electron diffraction, providing information on the geometric structures of these molecules . These studies help in understanding the physical and chemical properties that Trichloroacetyl Chloride-13C2 might exhibit.
Aplicaciones Científicas De Investigación
Atmospheric Chemistry : Trichloroacetyl chloride reacts readily with water, leading to a short residence time in the atmosphere. This reaction has implications for understanding atmospheric chemistry and pollutant behavior (George et al., 1994).
NMR Spectroscopy in Organic Chemistry : The trichloroacetyl group significantly influences the 13C chemical shifts of substituted and vicinal carbon atoms, aiding in the unambiguous assignment of signals in nuclear magnetic resonance (NMR) spectroscopy, especially for derivatives of certain glucose and gentiobiose compounds (Vignon & Vottero, 1977).
Organic Synthesis : Trichloroacetyl chloride is generated from the oxidative photodecomposition of tetrachloroethylene and can be used in situ for practical syntheses of various organic compounds like ureas, amides, carbonates, esters, carbamates, enaminones, and organochlorides (Zhang et al., 2013).
Chemical Reactions : Trichloroacetyl chloride can react with Schiff bases in the presence of triphenylphosphine to produce 3, 3-dichloro-2-azetidinones, a reaction with significant implications in organic chemistry (Morimoto & Sekiya, 1976).
Catalytic Processes : In the gas-solid catalytic chlorination process, trichloroacetyl chloride is synthesized using acetyl chloride and chlorine, a method that has industrial significance (Wang Liang-jie, 2006).
Photocatalytic Degradation Studies : Trichloroacetyl chloride is identified as a by-product in the TiO2/UV photocatalytic degradation of chlorinated volatile organic compounds, providing insights into environmental remediation processes (Alberici et al., 1998).
Pyrolysis Research : Vacuum pyrolysis studies of trichloroacetyl chloride offer insights into the formation and behavior of various intermediates and by-products at high temperatures, relevant in chemical engineering and materials science (Khabashesku et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trichloroacetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOMCVHYWHZJE-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434855 |
Source


|
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloroacetyl Chloride-13C2 | |
CAS RN |
165399-57-5 |
Source


|
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

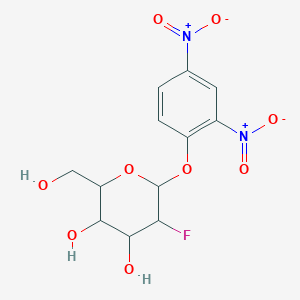
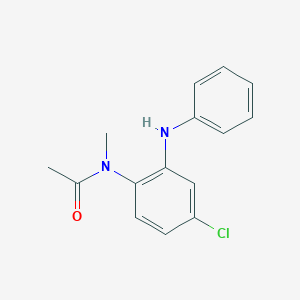
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
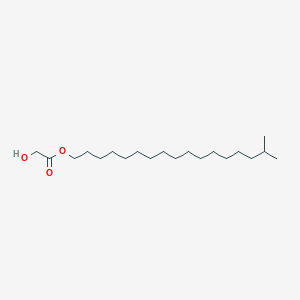
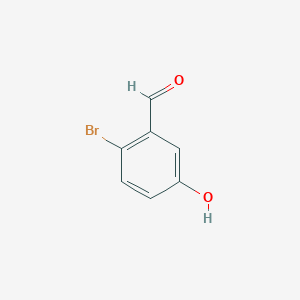
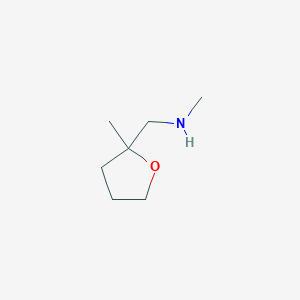
![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
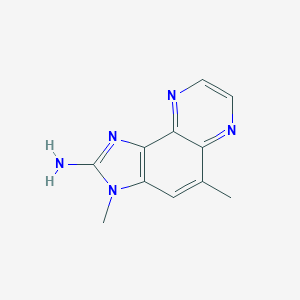
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
